molecular formula C8H11IN2 B3235637 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole CAS No. 1354703-46-0

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Cat. No. B3235637
M. Wt: 262.09
InChI Key: ZCCCNUCJXFNXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the pyrazole family and is known for its unique properties that make it suitable for various applications.

Scientific Research Applications

Synthesis and Antifungal Activity

One scientific application of pyrazole derivatives similar to "3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole" involves their synthesis for antifungal purposes. For example, a study by Maruoka et al. (2008) focused on synthesizing a series of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) of ≤ 25 μg/mL in vitro (Maruoka et al., 2008).

Regioselective Synthesis

Another research avenue explores the regioselective synthesis of pyrazole derivatives. The work by Mikhed’kina et al. (2009) demonstrated that ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate could react with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles under specific conditions, paving the way for selective formation of pyrazole compounds (Mikhed’kina et al., 2009).

Acylation and Transformation

Research by Tomilov et al. (1995) has shown that spiro(1-pyrazoline-3,1′-cyclopropanes) can undergo acylation with acetyl or benzoyl chlorides to yield 1-acyl-3-(2-chloroethyl)-2-pyrazolines. This process demonstrates the chemical versatility and potential for further functionalization of pyrazole derivatives (Tomilov et al., 1995).

Ultrasound-Irradiated Synthesis

The efficiency of synthesizing pyrazole derivatives can be enhanced using ultrasound irradiation, as shown by Machado et al. (2011). Their methodology significantly reduced reaction times and improved yields in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing an innovative approach to pyrazole synthesis (Machado et al., 2011).

properties

IUPAC Name

3-cyclopropyl-1-ethyl-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCCNUCJXFNXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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